molecular formula C15H25N3 B11803224 1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine

1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine

Cat. No.: B11803224
M. Wt: 247.38 g/mol
InChI Key: WANKUXZSYXHQJQ-UHFFFAOYSA-N
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Description

1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the diethylamino benzyl group. One common synthetic route includes the reaction of 4-(diethylamino)benzyl chloride with pyrrolidine in the presence of a base such as sodium hydride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .

Chemical Reactions Analysis

1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring can also contribute to the compound’s overall three-dimensional structure, affecting its interaction with biological molecules .

Comparison with Similar Compounds

1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

Biological Activity

1-(4-(Diethylamino)benzyl)pyrrolidin-3-amine is a compound of significant interest in pharmacology due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a diethylamino group and a benzyl moiety. Its molecular formula indicates the presence of two nitrogen atoms, which are crucial for its biological interactions. The structural characteristics enhance its basicity and reactivity in various environments.

Biological Activity

This compound exhibits notable pharmacological properties, particularly in the following areas:

  • Cytotoxicity : Similar compounds have shown cytotoxic effects against cancer cell lines. For instance, studies indicate that derivatives of pyrrolidine structures can significantly reduce cell viability in breast cancer cell lines such as MDA-MB-231 and MCF-7 at concentrations as low as 6.25 μM .
  • Binding Affinity : Interaction studies have focused on the compound's binding affinity to various biological targets, including serotonin transporters (SERT) and norepinephrine transporters (NET). High-affinity binding has been observed in related compounds, suggesting potential for modulation of neurotransmitter systems .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
1-Benzylpyrrolidin-3-aminePyrrolidine ring + benzyl groupPrimarily used in CNS studies
(S)-1-Benzylpyrrolidin-3-amine dihydrochloridePyrrolidine + benzyl + hydrochlorideEnhanced solubility
(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-aminePyrrolidine + dimethyl amino groupIncreased lipophilicity; potential CNS effects
3-AminopyrrolidinesGeneral class including multiple aminesDiverse biological activities; broad applications
1-Benzylpiperidin-3-aminePiperidine instead of pyrrolidineDifferent ring structure; varied pharmacology

The distinct arrangement of functional groups in this compound contributes to its specific biological activities compared to these similar compounds.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cytotoxic Effects : In vitro studies demonstrated that certain derivatives could significantly decrease the viability of breast cancer cells, indicating potential as anticancer agents .
  • Mechanism of Action : The mechanism behind the cytotoxicity appears to involve interaction with specific proteins related to cancer cell proliferation, as evidenced by docking studies showing moderate to strong binding energies with critical targets .
  • Pharmacokinetics : Further research is needed to explore the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding its therapeutic potential.

Case Studies

Several case studies illustrate the compound's potential applications:

  • Cancer Treatment : A study evaluated the effects of various pyrrolidine derivatives on MDA-MB-231 cells, revealing that some compounds exhibited significant cytotoxicity at low concentrations. This suggests that this compound may have similar or enhanced effects due to its unique structure .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

1-[[4-(diethylamino)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C15H25N3/c1-3-18(4-2)15-7-5-13(6-8-15)11-17-10-9-14(16)12-17/h5-8,14H,3-4,9-12,16H2,1-2H3

InChI Key

WANKUXZSYXHQJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCC(C2)N

Origin of Product

United States

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